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Compound of Interest

Compound Name:
3-(2,5-Dimethylphenyl)-3'-

methoxypropiophenone

CAS No.: 898794-82-6

Cat. No.: B1327705 Get Quote

Executive Summary
In drug development and forensic analysis, the precise differentiation of structural isomers with

the molecular formula C₉H₁₀O (MW: 134.18 g/mol ) is critical. This guide provides a definitive

spectroscopic comparison between Propiophenone, Phenylacetone (P2P), and 4'-

Methylacetophenone.

While these compounds share identical molecular weights, their reactivity and regulatory status

differ drastically. Phenylacetone is a controlled precursor (Schedule II in many jurisdictions)

used in illicit amphetamine synthesis, whereas propiophenone is a standard industrial

intermediate. This guide establishes a multi-modal identification protocol using Mass

Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

Structural Context & Isomer Selection[1]
We compare three distinct isomer classes to ensure robust identification:
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Compound IUPAC Name Structure Type
Regulatory/Industri
al Relevance

Propiophenone 1-Phenylpropan-1-one Conjugated Ketone

Standard reagent;

precursor for

ephedrine analogs.

Phenylacetone 1-Phenylpropan-2-one
Non-Conjugated

Ketone

High Priority:

Controlled precursor

(Amphetamine/Metha

mphetamine).

4'-

Methylacetophenone

1-(4-

Methylphenyl)ethanon

e

Ring-Substituted

Ketone

Positional isomer;

common

fragrance/flavor

intermediate.[1]

Mass Spectrometry (GC-MS) Analysis
Mass spectrometry provides the most rapid differentiation based on fragmentation pathways

governed by the stability of the resulting carbocations.

Fragmentation Logic
Propiophenone: Undergoes

-cleavage adjacent to the carbonyl group. The dominant bond break occurs between the
carbonyl carbon and the ethyl group, retaining the charge on the aromatic benzoyl fragment.

Phenylacetone: Undergoes Benzylic cleavage. The bond between the benzyl carbon and the

carbonyl carbon breaks, generating a highly stable tropylium ion (m/z 91).

4'-Methylacetophenone: Undergoes

-cleavage losing the methyl group from the acetyl moiety, forming a substituted benzoyl
cation.

Key Diagnostic Peaks (EI, 70 eV)
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Ion Identity
Propiophenone (

)

Phenylacetone (

)

4'-
Methylacetopheno
ne (

)

Molecular Ion (M⁺) 134 (Distinct) 134 (Distinct) 134 (Distinct)

Base Peak (100%) 105 (Benzoyl cation) 91 (Tropylium ion) 119 (Tolyl-acyl cation)

Secondary Peak 77 (Phenyl cation) 134 (Parent) 91 (Tropylium)

Minor Fragment 51 43 (Acetyl cation) 65

Fragmentation Pathway Diagram

Propiophenone
(m/z 134)

Benzoyl Cation
(m/z 105)

BASE PEAK
α-Cleavage

Ethyl Radical
(Loss of 29)

Phenylacetone
(m/z 134)

Tropylium Ion
(m/z 91)

BASE PEAK
Benzylic Cleavage

Acetyl Radical
(Loss of 43)

Click to download full resolution via product page

Figure 1: Comparative fragmentation pathways showing the mechanistic origin of the

distinguishing base peaks.

Infrared Spectroscopy (FT-IR)
IR spectroscopy differentiates these isomers based on the electronic environment of the

carbonyl group.
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Conjugation Effect: In Propiophenone and 4'-Methylacetophenone, the carbonyl group is

directly attached to the benzene ring. Resonance delocalization reduces the double-bond

character of the C=O bond, shifting absorption to a lower wavenumber.

Isolation Effect: In Phenylacetone, a methylene (-CH₂-) group separates the carbonyl from

the ring. The lack of conjugation results in a standard ketone absorption at a higher

wavenumber.

Comparative Wavenumbers

Functional Group Propiophenone Phenylacetone
4'-
Methylacetopheno
ne

C=O Stretch
1685–1690 cm⁻¹

(Conjugated)

1710–1720 cm⁻¹

(Non-conjugated)

1680–1685 cm⁻¹

(Conjugated)

C-H Stretch ~2980 cm⁻¹ (Aliphatic)
~3000 cm⁻¹

(Aromatic/Aliphatic)
~2920 cm⁻¹ (Methyl)

Nuclear Magnetic Resonance (NMR)[1][4][5][6][7][8]
NMR provides the most definitive structural elucidation. The aliphatic region (0–5 ppm) is the

primary discriminator.

Proton ( H) NMR Signatures (CDCl₃)
Propiophenone: Characterized by a classic ethyl pattern. Look for a triplet (methyl) and a

quartet (methylene) coupled to each other.

Phenylacetone: Characterized by two singlets. The methylene protons between the ring and

carbonyl are isolated (no adjacent protons), as is the terminal methyl group.

4'-Methylacetophenone: Characterized by two singlets representing the acetyl methyl and

the aryl methyl, plus a symmetric AA'BB' aromatic pattern.

Comparative Chemical Shifts ( H)
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Proton
Environment

Propiophenone (

ppm)

Phenylacetone (

ppm)

4'-
Methylacetopheno
ne (

ppm)

-CH₃ (Terminal) 1.21 (Triplet) 2.15 (Singlet) 2.57 (Singlet, Acetyl)

-CH₂- (Internal) 2.98 (Quartet) 3.68 (Singlet) N/A

Ar-CH₃ N/A N/A 2.40 (Singlet)

Aromatic 7.4–8.0 (Multiplet) 7.2–7.3 (Multiplet)
7.25 & 7.85 (AA'BB'

Doublets)

Analytical Workflow Diagram
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Unknown Sample
(C9H10O Isomer)

Step 1: GC-MS Screening
(Identify Base Peak)

Base Peak Analysis

Base Peak 105
(Benzoyl)

m/z 105

Base Peak 91
(Tropylium)

m/z 91

Step 2: 1H NMR Confirmation
Look for Ethyl Group

(Triplet + Quartet)

Step 2: 1H NMR Confirmation
Look for Isolated Singlets

(CH2 + CH3)

CONFIRMED:
Propiophenone

CONFIRMED:
Phenylacetone (P2P)

Click to download full resolution via product page

Figure 2: Integrated analytical workflow for distinguishing Propiophenone from Phenylacetone.

Experimental Protocols
GC-MS Sample Preparation

Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade).

Injection: 1 µL splitless injection.

Column: DB-5ms or equivalent (30m x 0.25mm ID).
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Temperature Program: Hold 50°C (2 min)

Ramp 15°C/min to 280°C.

Source: EI mode, 70 eV.

NMR Sample Preparation
Solvent: Dissolve 10-20 mg of sample in 0.6 mL

(Deuterated Chloroform) containing 0.03% TMS.

Tube: Standard 5mm NMR tube.

Acquisition: 16 scans minimum for

H; 256 scans for

C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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